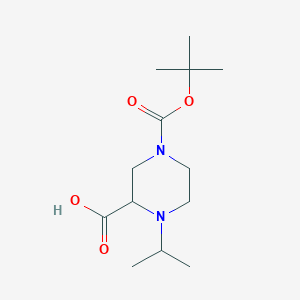
4-(Tert-butoxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions to yield the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(tert-butoxy)carbonyl]-1-piperazinecarboxylic acid: Similar in structure but lacks the isopropyl group.
4-[(tert-butoxy)carbonyl]-1-(methyl)piperazine-2-carboxylic acid: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the isopropyl group on the piperazine ring. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications.
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-9(2)15-7-6-14(8-10(15)11(16)17)12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
QLXKJWVHNKQSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


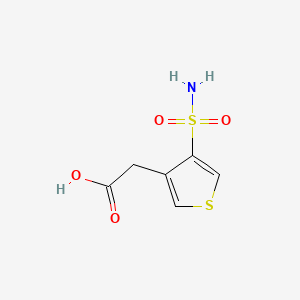
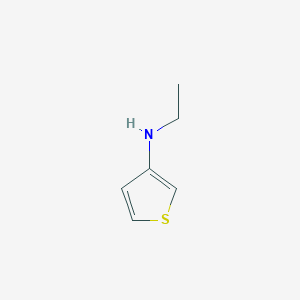
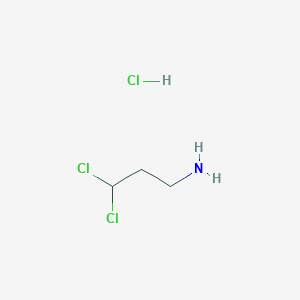
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
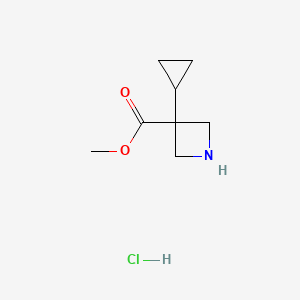
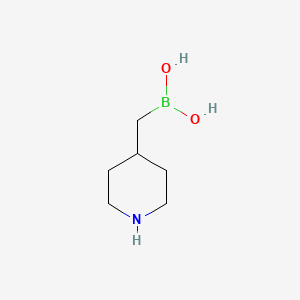
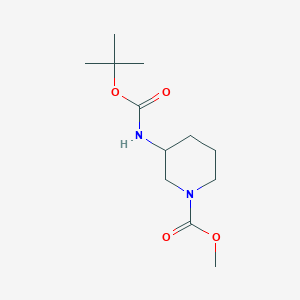
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)

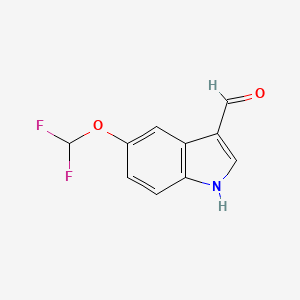
![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)
